molecular formula C18H14ClN3O6S2 B4995269 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

カタログ番号 B4995269
分子量: 467.9 g/mol
InChIキー: PIESXQMDXHJIJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as NBD-556, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamide-based inhibitors and has been extensively studied for its potential in inhibiting various enzymes and proteins.

科学的研究の応用

NBD-556 has been extensively studied for its potential in inhibiting various enzymes and proteins. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. NBD-556 has also been shown to inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the regulation of blood pressure and inflammation. In addition, NBD-556 has been studied for its potential in inhibiting the activity of the proteasome, a complex of proteins that plays a role in the degradation of damaged or unwanted proteins in cells.

作用機序

The mechanism of action of NBD-556 varies depending on the enzyme or protein it is inhibiting. In the case of CA IX, NBD-556 binds to the active site of the enzyme and inhibits its activity by preventing the conversion of carbon dioxide to bicarbonate ions. In the case of sEH, NBD-556 binds to the enzyme and prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), which are important mediators of inflammation and blood pressure regulation. In the case of the proteasome, NBD-556 binds to the catalytic site of the enzyme and inhibits its activity, leading to the accumulation of damaged or unwanted proteins in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBD-556 depend on the enzyme or protein it is inhibiting. In the case of CA IX inhibition, NBD-556 has been shown to reduce the growth and survival of cancer cells in vitro and in vivo. In the case of sEH inhibition, NBD-556 has been shown to reduce inflammation and improve blood pressure regulation in animal models. In the case of proteasome inhibition, NBD-556 has been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the efficacy of chemotherapy drugs.

実験室実験の利点と制限

One advantage of using NBD-556 in lab experiments is its potency and specificity for the enzymes and proteins it inhibits. This allows for precise control of the biochemical and physiological effects being studied. However, one limitation of using NBD-556 is its potential for off-target effects, as it may inhibit other enzymes or proteins in addition to its intended target.

将来の方向性

There are several future directions for the study of NBD-556. One direction is the development of more potent and selective inhibitors of CA IX and sEH based on the structure of NBD-556. Another direction is the investigation of the potential of NBD-556 as a therapeutic agent for cancer and other diseases. Finally, the use of NBD-556 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis is another potential future direction.

合成法

The synthesis of NBD-556 involves a series of steps, starting with the reaction of 4-chloroaniline with p-toluenesulfonyl chloride to obtain 4-chloro-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 4-aminobenzenesulfonamide to obtain N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide. Finally, the nitration of this intermediate with nitric acid yields NBD-556.

特性

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6S2/c19-13-5-7-14(8-6-13)20-29(25,26)16-11-9-15(10-12-16)21-30(27,28)18-4-2-1-3-17(18)22(23)24/h1-12,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIESXQMDXHJIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。